molecular formula C21H19N3O3S2 B11061511 5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11061511
M. Wt: 425.5 g/mol
InChI Key: NDGPGVKVSJSAFN-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of appropriate thioamides with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substituents, which confer distinct biological properties. Its combination of a dimethoxyphenyl group and an ethoxy group enhances its ability to interact with molecular targets, making it a promising candidate for further research .

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C21H19N3O3S2/c1-4-27-20-17-19(24(21(28)29-17)14-8-6-5-7-9-14)22-18(23-20)13-10-11-15(25-2)16(12-13)26-3/h5-12H,4H2,1-3H3

InChI Key

NDGPGVKVSJSAFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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